2,6-dipyridin-2-ylpyridine;platinum(2+);chloride
Overview
Description
2,2’:6’,2’‘-Terpyridine Platinum(II) is a coordination complex that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is known for its ability to interact with biomolecules such as DNA and proteins, often in a selective manner. The synthesis of 2,2’:6’,2’‘-Terpyridine Platinum(II) complexes, such as chloro(2,2’:6’,2’'-terpyridine)platinum(II), was first reported in 1934 .
Preparation Methods
The synthesis of 2,2’:6’,2’‘-Terpyridine Platinum(II) typically involves the coordination of platinum with 2,2’:6’,2’‘-terpyridine ligands. One common method includes the reaction of potassium tetrachloroplatinate(II) with 2,2’:6’,2’'-terpyridine in the presence of a suitable solvent such as ethanol or water. The reaction is usually carried out under reflux conditions to ensure complete coordination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,2’:6’,2’'-Terpyridine Platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo ligand substitution reactions where the chloride ligand is replaced by other ligands such as thiol or pyridine-based linkers.
Oxidation and Reduction Reactions: The platinum center in the complex can participate in redox reactions, altering its oxidation state.
Intercalation with DNA: The compound can intercalate with DNA, increasing the helical length and stability of the DNA structure.
Common reagents used in these reactions include potassium tetrachloroplatinate(II), 2,2’:6’,2’'-terpyridine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’:6’,2’'-Terpyridine Platinum(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a building block for the synthesis of more complex coordination compounds.
Medicine: Due to its potential anticancer properties, 2,2’:6’,2’'-Terpyridine Platinum(II) is being investigated as a chemotherapeutic agent.
Industry: The compound is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which 2,2’:6’,2’'-Terpyridine Platinum(II) exerts its effects involves its ability to bind to biomolecules such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This intercalation increases the helical length and stability of the DNA, making it more resistant to enzymatic degradation . Additionally, the compound can disrupt protein function by binding to specific amino acid residues, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
2,2’:6’,2’'-Terpyridine Platinum(II) is unique compared to other platinum-based compounds due to its specific binding affinity and mode of action. Similar compounds include:
Cisplatin: A widely used chemotherapeutic agent that forms cross-links with DNA, leading to apoptosis. Unlike 2,2’:6’,2’'-Terpyridine Platinum(II), cisplatin forms covalent bonds with DNA rather than intercalating.
Oxaliplatin: Another platinum-based chemotherapeutic agent that forms DNA adducts. It has a different spectrum of activity and side effects compared to 2,2’:6’,2’'-Terpyridine Platinum(II).
Carboplatin: Similar to cisplatin but with a different side effect profile. It also forms DNA cross-links but is less reactive than cisplatin.
The unique intercalative binding mode of 2,2’:6’,2’'-Terpyridine Platinum(II) sets it apart from these other compounds, offering potential advantages in terms of selectivity and reduced side effects .
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine;platinum(2+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQMQLRZXBEQCS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN3Pt+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60819-00-3 | |
Record name | Chloroterpyridineplatinum(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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